4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile
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Overview
Description
4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile is a useful research compound. Its molecular formula is C16H13N5O and its molecular weight is 291.314. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors
4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile is a key intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. This compound's synthesis involves a three-step process starting from 2-thiouracil, through a series of reactions, leading to its formation with confirmed structure via nuclear magnetic resonance spectra Ju Xiu-lia, 2015.
Histamine H4 Receptor Ligands
In the quest for histamine H4 receptor (H4R) ligands, a series of 2-aminopyrimidines was synthesized, leading to the discovery of compounds with potent in vitro activity and in vivo efficacy as anti-inflammatory agents and in pain models. This highlights the compound's potential in targeting H4R antagonists in pain management Altenbach et al., 2008.
Imaging AMPA Receptors
In the development of positron emission tomography (PET) tracers for the AMPA receptor, this compound was radiolabeled, leading to successful imaging studies in mice. This research signifies its potential in neurological imaging applications Yuan et al., 2016.
Antitumor Agents
Research into antitumor agents led to the synthesis of compounds derived from pyrrolo[2,3-d]pyrimidine. These compounds showed potent inhibitory activity against human dihydrofolate reductase and thymidylate synthase, indicating their potential as antitumor agents Gangjee et al., 2005.
Spiro Compound Synthesis
The compound has also been utilized in synthesizing spiro compounds, where the thermal reaction of related amino acid esters generates dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives, indicating its versatility in organic synthesis Noguchi et al., 2003.
Insecticidal and Antibacterial Potential
The compound has been involved in the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating significant insecticidal and antibacterial activities in studies, highlighting its potential in agricultural and pharmaceutical applications Deohate et al., 2020.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring and a pyrimidine ring , which are common structures in many biologically active compounds. The targets of such compounds can vary widely depending on the specific substitutions and overall structure of the compound.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, some pyrrolidine derivatives have been used as selective androgen receptor modulators (SARMs) . In this case, the compound would bind to the androgen receptor and modulate its activity.
Biochemical Pathways
Again, this would depend on the specific target of the compound. If we take the example of SARMs, the compound would affect pathways related to androgen receptor signaling .
Pharmacokinetics
Pyrrolidine derivatives can have good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The specific ADME properties of this compound would depend on factors like its lipophilicity, size, and the presence of functional groups that can undergo metabolic reactions.
Result of Action
The result of the compound’s action would be changes in the cellular processes controlled by its target. For SARMs, this could include effects on muscle growth and bone density .
Properties
IUPAC Name |
4-[[(Z)-(2-oxo-1-pyrimidin-2-ylpyrrolidin-3-ylidene)methyl]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c17-10-12-2-4-14(5-3-12)20-11-13-6-9-21(15(13)22)16-18-7-1-8-19-16/h1-5,7-8,11,20H,6,9H2/b13-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDFASGBBDVSID-QBFSEMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1=CNC2=CC=C(C=C2)C#N)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(C(=O)/C1=C\NC2=CC=C(C=C2)C#N)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.